![molecular formula C18H9BrN2O B2459939 3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one CAS No. 26559-67-1](/img/structure/B2459939.png)

3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

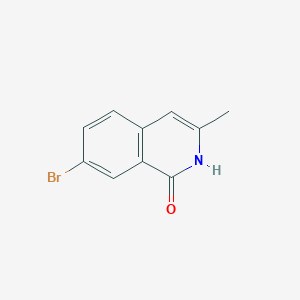

“3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one” is a chemical compound with the molecular formula C18H9BrN2O and a molecular weight of 349.18086 . It is also known by the common name "7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 3-bromo-" .

Synthesis Analysis

The synthesis of “3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one” has been reported in the literature . It involves a visible-light-driven cascade radical cyclization process of N-methacryloyl-2-phenylbenzimidazole with a-carbonyl alkyl bromide . This protocol provides an efficient and practical method for the synthesis of various -carbonyl alkyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones in outstanding yields, mild reaction conditions, and excellent functional group tolerance .Molecular Structure Analysis

The molecular structure of “3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one” consists of a benzimidazoisoquinoline core with a bromo substituent . The exact structure can be found in the referenced source .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one” include a molecular weight of 349.18086 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Synthesis Techniques

- Solvent-Free Synthesis : A method for synthesizing benzo[d,e]imidazo[2,1-a]isoquinolines, involving heating a mixture of acenaphthoquinone, a benzil, and ammonium acetate under solvent-free conditions. This process yields 9,10-diaryl-7H-benzo[d,e]imidazo[2,1-a]isoquinolin-7-ones in good to excellent yields (Adib et al., 2011).

- One-Step Synthesis and Characterization : Synthesis of methoxy substituted benzo[de]benzo[4,5]imidazo[2,1-a]-isoquinolin-7-one via a one-step ring closure reaction, followed by structural characterization using HRMS, NMR, and X-ray diffraction (Lu & He, 2012).

Chemical Properties and Applications

- Fluorescence Properties : The compound demonstrates solvent-dependent fluorescence emission and exhibits fluorescence quenching on interaction with polyhydroxy compounds due to hydrogen bonding interactions (Tamuly et al., 2006).

- Catalytic Synthesis Applications : Utilization of copper-catalyzed reactions and PdCl2–PPh3 as catalysts for constructing benzo[4,5]imidazo[2,1-a]isoquinolines, showcasing compatibility with a range of functional groups (Liu & Li, 2021; Chen et al., 2017).

Novel Synthesis Methods

- Photocatalytic Radical Cascade Cyclization : A method for synthesizing benzo[4,5]imidazo[2,1-a]isoquinolin derivatives using visible-light-induced radical cascade cyclization, demonstrating good functional group tolerance and a wide range of substrate scope (Liu et al., 2020).

- One-Pot Synthesis Protocols : Development of simple one-pot protocols for synthesizing amino-functionalized benzo[4,5]imidazo[2,1-a]isoquinolines and isoquinolino[3,4-b]quinoxalines (Bagdasarian et al., 2016).

Advanced Chemical Studies

- Quantum Chemical Studies : Analysis and characterization of isoquinolin-7-ones using quantum chemical studies, including DFT calculations and electron spectra predictions (Gu Jing-h, 2014).

- Copper-Catalyzed Synthesis : Copper-catalyzed synthesis of (benzo)imidazo[2,1-a]isoquinolinone derivatives via successive α-arylation, deacylation, and benzyl automatic oxidation, providing an efficient method for synthesis (Miao et al., 2020).

properties

IUPAC Name |

17-bromo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9BrN2O/c19-13-9-8-11-16-10(13)4-3-5-12(16)18(22)21-15-7-2-1-6-14(15)20-17(11)21/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHAZZMVKAUVPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2459863.png)

![2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid](/img/structure/B2459864.png)

![3-(3,4-Dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2459865.png)

![2-[2-[1-(3-methylsulfanylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2459867.png)

![N-butan-2-yl-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2459870.png)

![3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459875.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2459878.png)